molecular formula C9H6BrNS B1282849 5-Bromo-2-phenylthiazole CAS No. 53715-67-6

5-Bromo-2-phenylthiazole

Cat. No. B1282849
CAS RN: 53715-67-6
M. Wt: 240.12 g/mol
InChI Key: QCVVLWIDBXNFEO-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylthiazole is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-phenylthiazole is 1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom in the molecule.


Physical And Chemical Properties Analysis

5-Bromo-2-phenylthiazole has a melting point of 82°C and a predicted boiling point of 335.6±34.0 °C . It has a density of 1.563±0.06 g/cm3 at 20 ºC under 760 Torr . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Medicine: Antiproliferative Agents

5-Bromo-2-phenylthiazole has been explored for its potential in creating antiproliferative agents against cancer cell lines. Thiazole derivatives, including brominated ones, have shown cytotoxic activity on human tumor cell lines, indicating their promise in developing new cancer therapies .

Agriculture: Plant Protection

In agriculture, thiazole compounds are known for their role in plant protection. They serve as precursors for agrochemicals that can act as fungicides or pesticides, helping to safeguard crops against various diseases and pests .

Industry: Chemical Synthesis

The industrial applications of 5-Bromo-2-phenylthiazole include its use as an intermediate in chemical synthesis processes. It is particularly valuable in the synthesis of SGLT2 inhibitors, which are important in diabetes therapy .

Environmental Science: Pollutant Detection

Thiazole derivatives are being studied for their application in environmental science, particularly in the detection and treatment of pollutants. Their structural properties allow them to interact with various environmental contaminants, aiding in monitoring and remediation efforts .

Material Science: Polymer Synthesis

In material science, 5-Bromo-2-phenylthiazole can be used in the synthesis of polymers and other macromolecular architectures. Its incorporation into polymers can enhance their properties, making them suitable for advanced materials .

Biochemistry: Enzyme Mimicry

In biochemistry, thiazoles are investigated for their ability to mimic enzymes. This property can be harnessed to create biomimetic catalysts that facilitate biochemical reactions, which is crucial in various biotechnological applications .

Pharmacology: Drug Development

5-Bromo-2-phenylthiazole is also significant in pharmacology for drug development. Its structural motif is common in many drugs, and modifications to the thiazole ring can lead to new pharmaceuticals with improved efficacy and reduced side effects .

Chemical Synthesis: Building Blocks

Lastly, in chemical synthesis, 5-Bromo-2-phenylthiazole serves as a building block for constructing complex organic molecules. Its reactivity allows for the creation of diverse compounds that can be tailored for specific chemical properties or activities .

Safety And Hazards

5-Bromo-2-phenylthiazole is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVLWIDBXNFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543429
Record name 5-Bromo-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylthiazole

CAS RN

53715-67-6
Record name 5-Bromo-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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